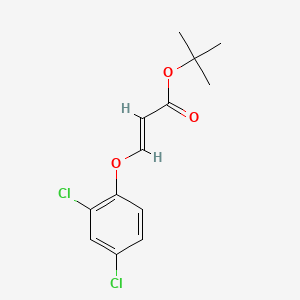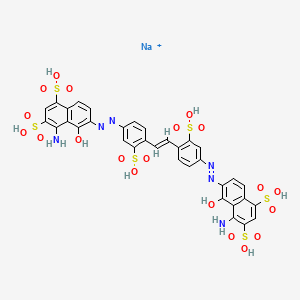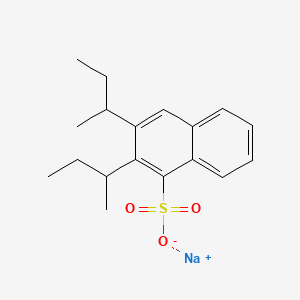![molecular formula C14H18BrN2O9P B12719275 [(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid CAS No. 115365-32-7](/img/structure/B12719275.png)
[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated ethenyl group, a dioxopyrimidinyl moiety, and a phosphinic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid typically involves multiple steps, including:
Formation of the dioxopyrimidinyl moiety: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the brominated ethenyl group: This step may involve bromination reactions using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the oxolan ring: This can be done through glycosylation reactions.
Formation of the phosphinic acid group: This step may involve phosphorylation reactions using reagents like phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and reaction time.
Purification techniques: Employing methods like crystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation or nucleophilic substitution reactions using reagents like sodium iodide (NaI) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
This compound might be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
Industry
In industry, this compound could be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism by which [(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid exerts its effects would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,5R)-5-[5-[(E)-2-chloroethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid
- [(2R,3S,5R)-5-[5-[(E)-2-fluoroethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid
Uniqueness
The presence of the brominated ethenyl group in [(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid might confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs.
Properties
CAS No. |
115365-32-7 |
|---|---|
Molecular Formula |
C14H18BrN2O9P |
Molecular Weight |
469.18 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid |
InChI |
InChI=1S/C14H18BrN2O9P/c1-2-24-14(21)27(22,23)25-7-10-9(18)5-11(26-10)17-6-8(3-4-15)12(19)16-13(17)20/h3-4,6,9-11,18H,2,5,7H2,1H3,(H,22,23)(H,16,19,20)/b4-3+/t9-,10+,11+/m0/s1 |
InChI Key |
AEVBVGMQKSOOJA-BJPDOBEOSA-N |
Isomeric SMILES |
CCOC(=O)P(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)/C=C/Br)O |
Canonical SMILES |
CCOC(=O)P(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C=CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


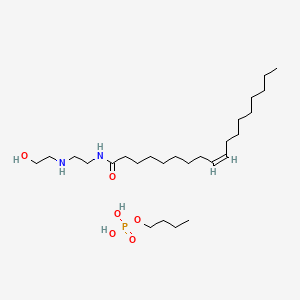

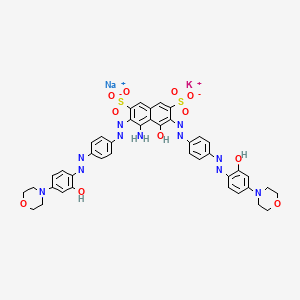
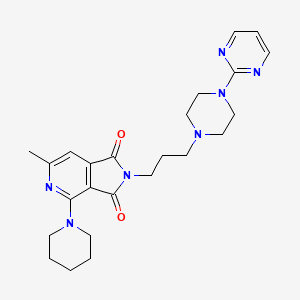
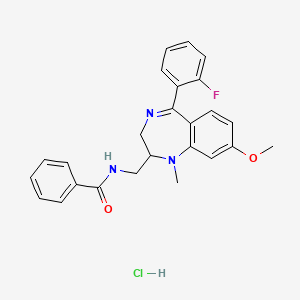
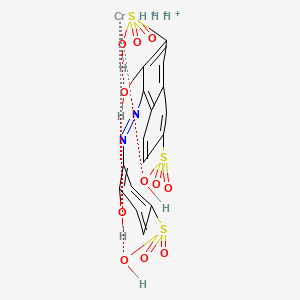
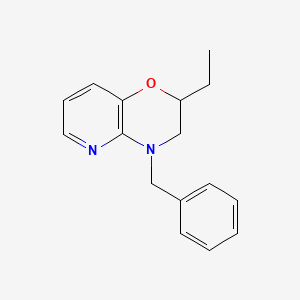
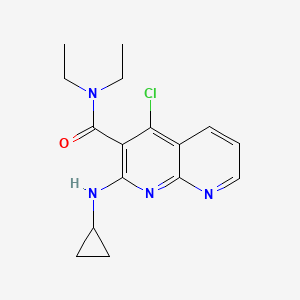


![2',3',10,11-Tetrahydro-2'-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1'-[1H]isoindole]](/img/structure/B12719280.png)
